Unii-9V6EY92XB5
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyglyceryl-2 Laurate is synthesized through the esterification of lauric acid with diglycerol. The reaction typically involves heating lauric acid and diglycerol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of Polyglyceryl-2 Laurate involves large-scale esterification processes. The raw materials, lauric acid and diglycerol, are mixed in specific ratios and heated in large reactors. Catalysts are added to accelerate the reaction, and the mixture is continuously stirred to ensure uniformity. After the reaction is complete, the product is purified using industrial-scale distillation or filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Polyglyceryl-2 Laurate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in Polyglyceryl-2 Laurate can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of lauric acid and diglycerol.
Oxidation: Under oxidative conditions, Polyglyceryl-2 Laurate can undergo oxidation to form corresponding carboxylic acids and aldehydes.
Substitution: The hydroxyl groups in Polyglyceryl-2 Laurate can participate in substitution reactions with various reagents to form different derivatives
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Reagents like acyl chlorides or alkyl halides
Major Products Formed:
Hydrolysis: Lauric acid and diglycerol.
Oxidation: Carboxylic acids and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Polyglyceryl-2 Laurate has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Applied in the production of cosmetics, personal care products, and food additives due to its non-toxic and biodegradable nature .
Mechanism of Action
Polyglyceryl-2 Laurate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in pharmaceutical and cosmetic formulations, where it helps to evenly distribute active ingredients. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the dispersion and stabilization of various compounds .
Comparison with Similar Compounds
- Polyglyceryl-3 Laurate
- Polyglyceryl-4 Laurate
- Polyglyceryl-6 Laurate
Comparison: Polyglyceryl-2 Laurate is unique due to its specific degree of polymerization, which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective as an emulsifier compared to its higher polymerized counterparts, which may be more hydrophilic and less effective in certain formulations .
Properties
IUPAC Name |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-18(22)24-15-17(21)14-23-13-16(20)12-19/h16-17,19-21H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGELJRHPEZALCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COCC(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021529 | |
Record name | Polyglyceryl-2 laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96499-68-2 | |
Record name | Polyglyceryl-2 laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096499682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyglyceryl-2 laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecanoic acid, monoester with oxybis[propanediol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POLYGLYCERYL-2 LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6EY92XB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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